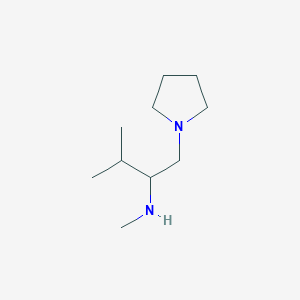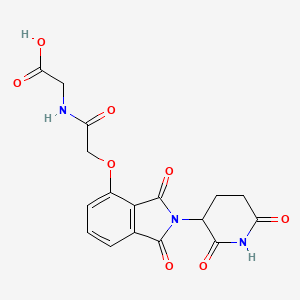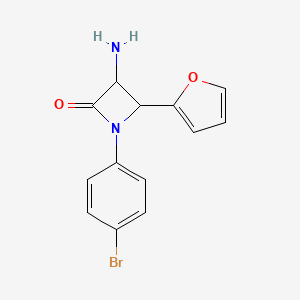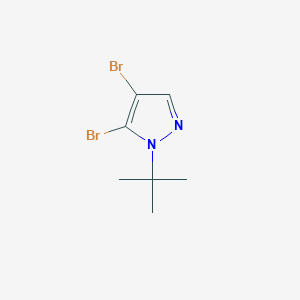
4,5-Dibromo-1-(t-butyl)-1H-pyraZole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with two bromine atoms at positions 4 and 5, and a tert-butyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions with biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dichloro-1-(tert-butyl)-1H-pyrazole
- 4,5-Difluoro-1-(tert-butyl)-1H-pyrazole
- 4,5-Diiodo-1-(tert-butyl)-1H-pyrazole
Uniqueness
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and material science.
Propiedades
Fórmula molecular |
C7H10Br2N2 |
|---|---|
Peso molecular |
281.98 g/mol |
Nombre IUPAC |
4,5-dibromo-1-tert-butylpyrazole |
InChI |
InChI=1S/C7H10Br2N2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |
Clave InChI |
DXGKRHKMNFXUBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C(C=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


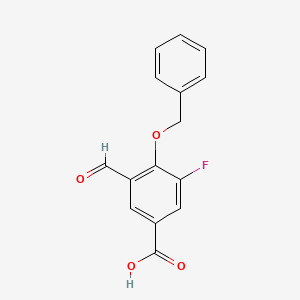
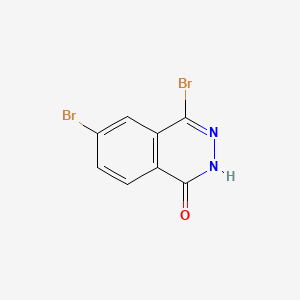
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
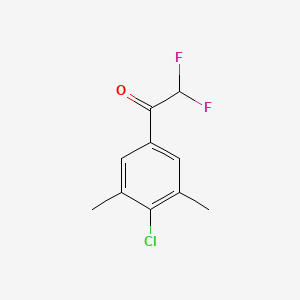



![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
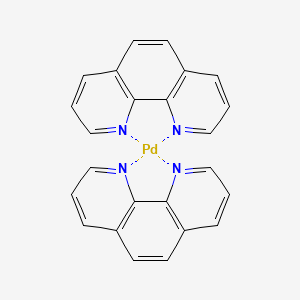
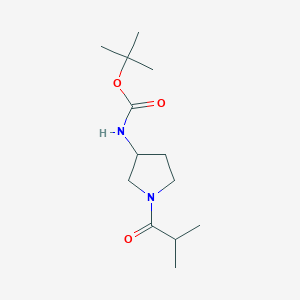
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
